

Technical Guide: 5-Chloro-2-methylnicotinoyl Chloride in Drug Synthesis[1]

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Compound of Interest

Compound Name:	5-Chloro-2-methylnicotinoyl chloride
CAS No.:	1207529-88-1
Cat. No.:	B1394083

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Executive Summary

5-Chloro-2-methylnicotinoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1] As an activated derivative of 5-chloro-2-methylnicotinic acid, it serves as a critical scaffold for introducing the halogenated pyridine moiety into kinase inhibitors and agrochemicals.[1]

Due to its high hydrolytic instability, this compound is rarely isolated for long-term storage.[1] Instead, it is typically generated in situ or used immediately following synthesis.[1][2] This guide provides the physicochemical identity of the molecule, a validated protocol for its generation, and the mechanistic logic for its deployment in nucleophilic acyl substitution reactions.[1]

Part 1: Physicochemical Identity[1]

The following data characterizes the target molecule and its stable precursor. Researchers should use the precursor CAS for procurement and the acyl chloride data for stoichiometric calculations.[1]

Target Molecule: 5-Chloro-2-methylnicotinoyl chloride

Property	Value	Notes
Molecular Formula	C ₇ H ₅ Cl ₂ NO	
Molecular Weight	190.03 g/mol	Used for stoichiometry in amidation/esterification.[1][3]
Structure	Pyridine ring substituted with: Methyl group (-CH ₃) at C2[1] Acyl chloride (-COCl) at C3[1] Chlorine (-Cl) at C5	The C3 carbonyl is the reactive electrophile.[1]
Physical State	Yellowish oil or low-melting solid	Highly moisture-sensitive; evolves HCl on contact with air.[1]
Solubility	DCM, THF, Toluene, Ethyl Acetate	Reacts violently with water and alcohols.[1]

Stable Precursor: 5-Chloro-2-methylnicotinic acid

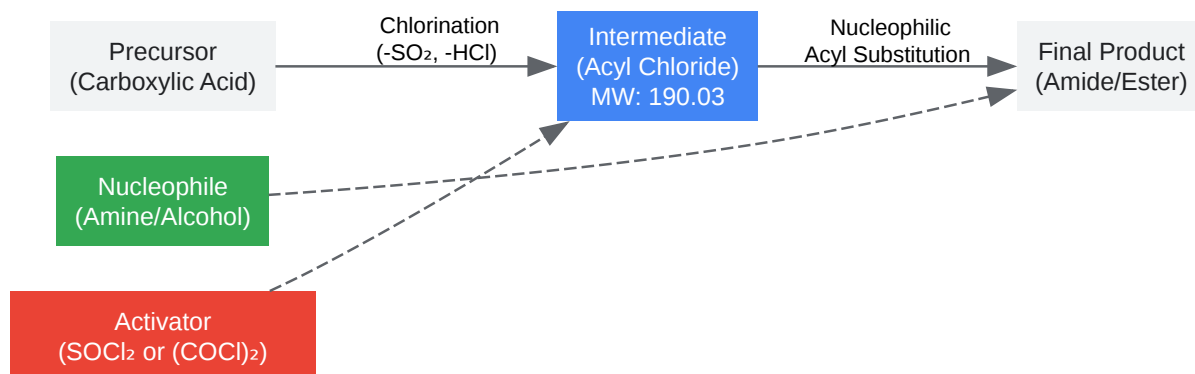
Property	Value
CAS Number	5470-22-4 (Acid form)
Molecular Weight	171.58 g/mol
Appearance	White to off-white powder
Storage	Inert atmosphere, 2-8°C recommended

Part 2: Synthetic Utility & Mechanism[1][4][5]

The utility of **5-chloro-2-methylnicotinoyl chloride** lies in the activation of the C3 carbonyl carbon.[1] The parent acid is relatively unreactive toward nucleophiles due to the leaving group ability of the hydroxyl group (poor leaving group).[1] Conversion to the acid chloride transforms the leaving group into a chloride ion (excellent leaving group), increasing the electrophilicity of the carbonyl carbon.[1]

Mechanistic Pathway: Activation and Substitution

The chlorine atom at the C5 position of the pyridine ring exerts an inductive electron-withdrawing effect (-I), which—combined with the electron-deficient nature of the pyridine ring—makes the C3 acyl chloride exceptionally reactive toward amines (amidation) and alcohols (esterification).[1]



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Figure 1: Transformation pathway from stable acid precursor to reactive acyl chloride intermediate, followed by nucleophilic capture.[1][3][4][5][6][7][8]

Part 3: Synthesis Protocol (Generation In Situ)

Safety Warning: This protocol generates HCl gas and SO₂.^[1] All operations must be performed in a functioning fume hood.^[1] Wear acid-resistant gloves and eye protection.^[1]

Method A: Thionyl Chloride (Standard)

This method is robust for gram-scale synthesis where excess reagent can be removed by distillation/evaporation.^[1]

Reagents:

- 5-Chloro-2-methylnicotinic acid (1.0 eq)^[1]
- Thionyl chloride (SOCl₂) (3.0 – 5.0 eq)
- Catalytic DMF (N,N-Dimethylformamide) (2-3 drops)^[1]

- Solvent: Toluene (optional, can run neat)

Step-by-Step Workflow:

- Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.
- Charging: Add 5-chloro-2-methylnicotinic acid to the flask.
- Activation: Add Thionyl chloride slowly. If using solvent, add Toluene (5-10 volumes) first.^[1] Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates the reaction).^[1]
- Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.
 - Visual Check: The suspension should become a clear solution as the acid is consumed.^[1]
- Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.^[1]
 - Note: Co-evaporate with dry toluene 2x to remove trace thionyl chloride.^[1]
- Utilization: The resulting yellow residue is **5-chloro-2-methylnicotinoyl chloride**. Dissolve immediately in anhydrous DCM or THF for the subsequent coupling step.^[1]

Method B: Oxalyl Chloride (Milder)

Preferred for smaller scales or substrates sensitive to harsh acidic conditions.^[1]

Reagents:

- 5-Chloro-2-methylnicotinic acid (1.0 eq)^[1]
- Oxalyl chloride (1.2 – 1.5 eq)
- Cat.^{[1][3][4][5][6][7][8]} DMF (2 drops)
- Solvent: Anhydrous DCM (Dichloromethane)^[1]

Protocol:

- Dissolve the acid in anhydrous DCM under N₂ atmosphere.
- Cool to 0°C in an ice bath.
- Add Oxalyl chloride dropwise (gas evolution will occur).[1]
- Add DMF.[1][4] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
- Evaporate solvent to obtain the acid chloride.[1]

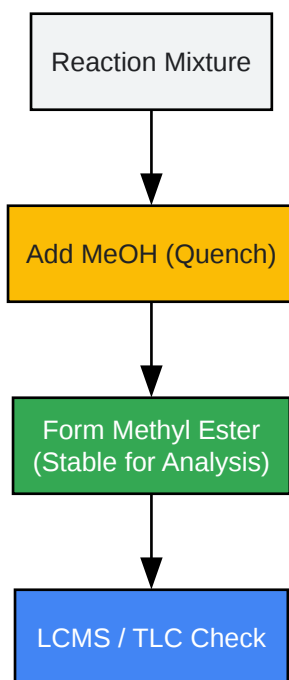
Part 4: Experimental Validation & Handling

Since the acid chloride is unstable, direct analysis (NMR/LCMS) is difficult without hydrolysis.
[1] Validation is best performed by quenching a small aliquot.

Self-Validating Quality Control (QC) System

Do not assume conversion.[1] Verify it using a methanol quench.[1]

- Sampling: Take 10 µL of the reaction mixture.
- Quench: Add to 500 µL of dry Methanol.
- Wait: Allow to react for 5 minutes (forms the Methyl Ester).
- Analyze: Run TLC or LCMS.
 - Target: Methyl 5-chloro-2-methylnicotinate.[1][5][9]
 - Observation: Disappearance of the Acid peak (MW 171) and appearance of the Methyl Ester peak (MW ~185.5).[1]



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Figure 2: Derivatization workflow for monitoring reaction progress.

Handling Precautions[1][10]

- Moisture Intolerance: The chlorine atom on the carbonyl is highly susceptible to hydrolysis by atmospheric moisture, reverting the molecule back to the acid (MW 171) and releasing HCl. [1]
- Storage: If storage is absolutely necessary, keep under Argon at -20°C in a sealed vessel. However, fresh preparation is strongly advised.[1]

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